molecular formula C20H27NO7 B12508966 1-Benzyl 6-ethyl 2-[(tert-butoxycarbonyl)amino]-4-oxohexanedioate

1-Benzyl 6-ethyl 2-[(tert-butoxycarbonyl)amino]-4-oxohexanedioate

Cat. No.: B12508966
M. Wt: 393.4 g/mol
InChI Key: QMFIAXPHJVQYIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl 6-ethyl 2-[(tert-butoxycarbonyl)amino]-4-oxohexanedioate is a synthetic organic compound with a molecular weight of 393.44 g/mol . It is often used in organic synthesis and research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl 6-ethyl 2-[(tert-butoxycarbonyl)amino]-4-oxohexanedioate typically involves the protection of amine groups using tert-butoxycarbonyl (Boc) groups. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl 6-ethyl 2-[(tert-butoxycarbonyl)amino]-4-oxohexanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Benzyl 6-ethyl 2-[(tert-butoxycarbonyl)amino]-4-oxohexanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action for 1-Benzyl 6-ethyl 2-[(tert-butoxycarbonyl)amino]-4-oxohexanedioate involves its interaction with molecular targets such as enzymes and receptors. The Boc-protected amine group can be selectively deprotected under acidic conditions, allowing the compound to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl 6-ethyl 2-[(tert-butoxycarbonyl)amino]-4-oxohexanedioate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly useful in synthetic organic chemistry and various research applications.

Properties

Molecular Formula

C20H27NO7

Molecular Weight

393.4 g/mol

IUPAC Name

1-O-benzyl 6-O-ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxohexanedioate

InChI

InChI=1S/C20H27NO7/c1-5-26-17(23)12-15(22)11-16(21-19(25)28-20(2,3)4)18(24)27-13-14-9-7-6-8-10-14/h6-10,16H,5,11-13H2,1-4H3,(H,21,25)

InChI Key

QMFIAXPHJVQYIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CC(C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.